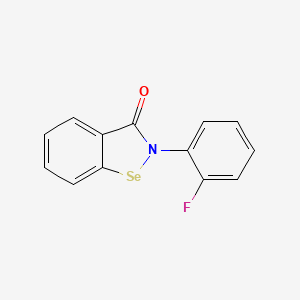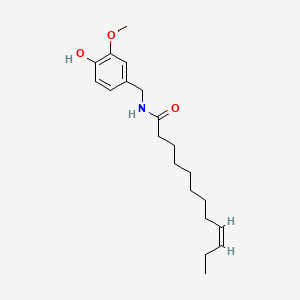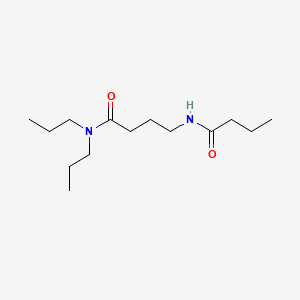
Cyano((dimethylamino)methylene)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylaminomethylenedicyanodiamide is a chemical compound with the molecular formula C6H7N3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
Dimethylaminomethylenedicyanodiamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with malononitrile in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product. The reaction can be represented as follows:
CH3NH2+CH2(CN)2→(CH3NH)CH(CN)2
Industrial Production Methods
In an industrial setting, the production of dimethylaminomethylenedicyanodiamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes often focus on minimizing waste and energy consumption to achieve sustainable production.
化学反应分析
Types of Reactions
Dimethylaminomethylenedicyanodiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino and dicyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction can produce primary or secondary amines.
科学研究应用
Dimethylaminomethylenedicyanodiamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a reagent in molecular biology.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of dimethylaminomethylenedicyanodiamide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the dicyano groups can act as electrophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.
相似化合物的比较
Similar Compounds
- Dimethylaminomethylenemalononitrile
- Dimethylaminomethyleneurea
- Dimethylaminomethylenecyanamide
Uniqueness
Dimethylaminomethylenedicyanodiamide is unique due to its combination of dimethylamino and dicyano groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications.
属性
CAS 编号 |
5496-77-5 |
|---|---|
分子式 |
C5H9N5 |
分子量 |
139.16 g/mol |
IUPAC 名称 |
N'-(N'-cyanocarbamimidoyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N5/c1-10(2)4-9-5(7)8-3-6/h4H,1-2H3,(H2,7,8)/b9-4+ |
InChI 键 |
XPMKXIQZUPHFHT-RUDMXATFSA-N |
手性 SMILES |
CN(C)/C=N/C(=NC#N)N |
规范 SMILES |
CN(C)C=NC(=NC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















